![molecular formula C17H14FN7O2S B2672932 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 863458-07-5](/img/structure/B2672932.png)

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

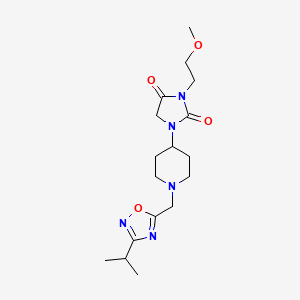

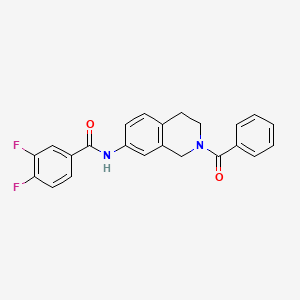

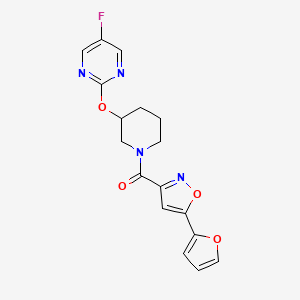

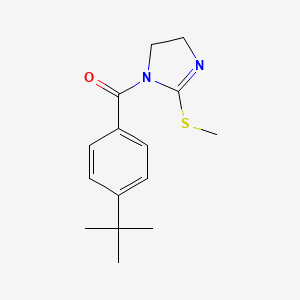

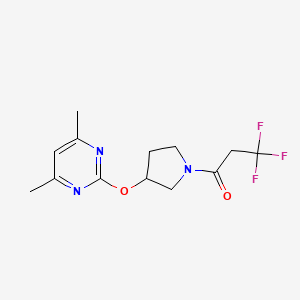

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their potential anti-cancer effects .

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied in the context of their anti-cancer effects . These studies often involve quantitative structure–activity relationship (QSAR) analyses, which can reveal key descriptors of the compounds .Scientific Research Applications

Synthesis and Insecticidal Assessment

- Compounds related to the chemical have been utilized for the synthesis of various heterocycles, showing potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticonvulsant Activity

- Analogues of the compound, containing isosteric replacements of the imidazole ring, were synthesized and tested for anticonvulsant activity. However, these analogues showed less activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Amplifying Phleomycin

- Derivatives of the compound have shown activity as amplifiers of phleomycin against E. coli, with some derivatives being highly active and resistant to metabolism (Brown et al., 1978).

Radioligand Imaging

- A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the compound, have been reported as selective ligands for the translocator protein (18 kDa), useful for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Antidepressant Activities

- Certain derivatives of pyrido[2,3-d]pyrimidine, related to the compound , were synthesized and evaluated for their anticonvulsant and antidepressant activities (Zhang et al., 2016).

Adenosine Receptor Affinity

- Amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines showed high affinity and selectivity for the A1 adenosine receptor subtype, indicating potential applications in neuropharmacology (Betti et al., 1999).

Antimicrobial and Antitumor Activities

- N-arylpyrazole-containing enaminones, structurally similar to the compound, were synthesized and exhibited significant cytotoxic effects against human breast and liver carcinoma cell lines, in addition to antimicrobial activity (Riyadh, 2011).

Mechanism of Action

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is believed to act by inhibiting the proliferation of cancer cells . Specifically, it has been shown to potently inhibit USP28, a protein closely associated with the occurrence and development of various malignancies .

Future Directions

The future directions for research on “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” and similar compounds could involve further exploration of their anti-cancer effects . This could include more detailed studies of their mechanism of action, as well as the development of more potent and selective inhibitors .

Properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN7O2S/c1-10-6-13(23-27-10)21-14(26)8-28-17-15-16(19-9-20-17)25(24-22-15)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXMOHZQRVQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2672850.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672851.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2672852.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)